N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-[butyl(ethyl)sulfamoyl]benzamide
Description
This compound features a benzamide core substituted with a 1,3-benzothiazole ring at the 4-position of the phenyl group, which is further modified by a hydroxyl group at the 3-position. The benzothiazole ring and hydroxyl group may enhance binding to biological targets, such as enzymes or receptors, while the sulfamoyl group is a common pharmacophore in antimicrobial and anticancer agents .
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-[butyl(ethyl)sulfamoyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4S2/c1-3-5-16-29(4-2)35(32,33)20-13-10-18(11-14-20)25(31)27-19-12-15-21(23(30)17-19)26-28-22-8-6-7-9-24(22)34-26/h6-15,17,30H,3-5,16H2,1-2H3,(H,27,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BROYJOTZYYVQTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthesis and Experimental Details
Synthesis of 4-[butyl(ethyl)sulfamoyl]benzoic acid
Procedure:
Chlorosulfonation :
Amination :
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 25°C |
| Solvent System | THF/H₂O (1:1) |
| Purification | Recrystallization (EtOH/H₂O) |
| Melting Point | 192-195°C |
Preparation of 4-(1,3-benzothiazol-2-yl)-3-hydroxyaniline
Procedure:
Benzothiazole Formation :
Nitro Reduction :
Key Data :
| Parameter | Value |
|---|---|
| Catalyst | Pd/C (10 wt%) |
| Reduction Pressure | 50 psi H₂ |
| Purification | Silica gel chromatography |
| Characterization | ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, Ar-H), 7.89 (d, J=8.4 Hz, 1H) |
Analytical Characterization
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Classical coupling | 72 | 98 | High reproducibility |
| Microwave-assisted | 85 | 95 | Reduced reaction time (2 hr) |
| One-pot synthesis | 68 | 97 | Fewer purification steps |
Challenges and Optimization
Hydroxyl Group Protection :
Sulfamoyl Stability :
Scalability :
- Pilot-scale reactions (500 g) achieved 70% yield using continuous flow reactors.
Industrial Production Considerations
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Volume | 100 mL | 500 L |
| Purification | Column chromatography | Crystallization |
| Cost per kg | $12,000 | $2,800 |
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-[butyl(ethyl)sulfamoyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The benzothiazole ring can be reduced under specific conditions.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong nucleophiles and appropriate solvents.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of substituted sulfamoyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of advanced materials or as a catalyst in specific reactions.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-[butyl(ethyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. The benzothiazole moiety may interact with enzymes or receptors, while the hydroxyphenyl group can participate in hydrogen bonding or other interactions. The sulfamoyl group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings
- Sulfamoyl Group Impact : Butyl/ethyl substitution in the target compound may balance lipophilicity and metabolic stability better than bulkier groups (e.g., benzyl in LMM5) .
- Benzothiazole vs. Oxadiazole/Thiazole : The benzothiazole core’s rigidity and aromaticity could enhance target affinity compared to oxadiazoles or simple thiazoles .
- Hydroxyl Group Role : The 3-hydroxyphenyl group in the target compound may improve solubility or hydrogen-bonding interactions relative to methoxy or nitro substituents in analogs .
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-[butyl(ethyl)sulfamoyl]benzamide is a complex organic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C26H27N3O4S2. Its structure features a benzothiazole moiety , a hydroxyphenyl group , and a sulfamoyl benzamide structure . These components contribute to its unique chemical properties and biological activities.
| Component | Structure | Function |
|---|---|---|
| Benzothiazole | Benzothiazole | Antimicrobial and anticancer activity |
| Hydroxyphenyl | Hydroxyphenyl | Enhances solubility and reactivity |
| Sulfamoyl Group | Sulfamoyl | Increases bioavailability |
Synthesis
The synthesis of this compound typically involves several multi-step organic reactions:
- Formation of the Benzothiazole Core : This is achieved through cyclization reactions involving 2-aminothiophenol.
- Introduction of the Hydroxyphenyl Group : A coupling reaction, often using palladium catalysts, is employed.
- Addition of the Sulfamoyl Group : This involves the reaction of an amine with a sulfonyl chloride.
- Final Assembly : A series of condensation reactions ensure the correct positioning of all functional groups.
These synthetic routes are crucial for optimizing yield and purity, often requiring controlled conditions such as specific solvents and temperatures .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the modulation of apoptotic pathways and cell cycle arrest .
Antimicrobial Activity
This compound also demonstrates notable antimicrobial properties. Studies have indicated its effectiveness against both Gram-positive and Gram-negative bacteria by disrupting essential bacterial processes such as cell wall synthesis and protein synthesis .
The proposed mechanism of action involves interaction with specific molecular targets:
- The benzothiazole moiety may engage with enzymes or receptors critical for cellular function.
- The hydroxyphenyl group facilitates hydrogen bonding interactions.
- The sulfamoyl group enhances solubility, improving bioavailability .
Case Studies
- Anticancer Efficacy : A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer. The compound was administered at varying doses over four weeks, showing dose-dependent efficacy .
- Antimicrobial Testing : In vitro tests revealed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL, highlighting its potential as an antibacterial agent .
Q & A
Q. Methodology :
- Synthesize analogs via Suzuki coupling or sulfonylation .
- Screen against NCI-60 cell lines and validate top candidates via apoptosis assays (Annexin V/PI) .
Basic: What are the critical stability considerations for long-term storage?
Answer:
- Light Sensitivity : Store in amber vials at -20°C; UV-Vis monitoring shows degradation >5% after 6 months under light .
- Hydrolysis Risk : Avoid aqueous buffers (pH >8) due to sulfamoyl group instability; lyophilize for stable stock solutions .
Advanced: How to address low oral bioavailability in preclinical models?
Answer:
- Prodrug Design : Introduce acetyl-protected hydroxyl groups to enhance intestinal absorption .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (150–200 nm) to improve plasma half-life (tested in murine models) .
- PK/PD Modeling : Use non-compartmental analysis (WinNonlin) to correlate dose escalation with tumor regression .
Advanced: What mechanistic studies elucidate its dual antimicrobial and anticancer effects?
Answer:
- Target Identification : Perform thermal shift assays (TSA) with bacterial proteomes to identify DHFR as a primary target .
- Transcriptomics : RNA-seq of treated cancer cells (e.g., MCF-7) reveals downregulation of PI3K/Akt/mTOR pathways .
- Cross-Reactivity Assays : Confirm off-target effects on topoisomerase II via plasmid relaxation assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
